2-Chlorobenzo[d]thiazole-5-carbonitrile
Overview
Description
2-Chlorobenzo[d]thiazole-5-carbonitrile is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the second position and a cyano group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with chloroacetonitrile under basic conditions to form the benzo[d]thiazole ring, followed by chlorination to introduce the chlorine atom at the second position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic Substitution: Substituted benzo[d]thiazoles with various functional groups.
Reduction: 2-Aminobenzo[d]thiazole-5-carbonitrile.
Oxidation: Benzo[d]thiazole sulfoxides or sulfones.
Scientific Research Applications
2-Chlorobenzo[d]thiazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine and cyano groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
2-Chlorobenzo[d]thiazole-5-carbonitrile can be compared with other benzo[d]thiazole derivatives such as:
2-Aminobenzo[d]thiazole: Lacks the cyano group and has different reactivity and applications.
2-Methylbenzo[d]thiazole: Contains a methyl group instead of chlorine, leading to different chemical properties.
2-Bromobenzo[d]thiazole-5-carbonitrile: Similar structure but with a bromine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJTJCIKQHVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621194 | |
Record name | 2-Chloro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385432-46-2 | |
Record name | 2-Chloro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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